molecular formula C9H7NOS B186841 2-Hydroxy-4-phenylthiazole CAS No. 3884-31-9

2-Hydroxy-4-phenylthiazole

Cat. No.: B186841
CAS No.: 3884-31-9
M. Wt: 177.22 g/mol
InChI Key: UXIWLHNMLDJWMF-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenylthiazole (HPT) is a heterocyclic compound that contains both a thiazole and a phenol functional group . It is considered a secondary metabolite from Pseudomonas aeruginosa . This compound is of interest in scientific research due to its potential biological activities .


Synthesis Analysis

The synthesis of this compound involves several methods, including the reaction of thiocarboxylic acid with phenylhydrazine and sodium hydroxide, or the reaction of aniline with carbon bisulfide and sodium hydroxide.


Molecular Structure Analysis

The molecular formula of this compound is C9H7NOS, and it has a molecular weight of 177.22 . The compound has a yellow to brown color.


Chemical Reactions Analysis

This compound has been used in the synthesis of other organic compounds . It has shown potential biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 207-211 °C . It is soluble in organic solvents and sparingly soluble in water.

Scientific Research Applications

  • Inhibitors of 5-Lipoxygenase : 4-Hydroxythiazoles, including 2-Hydroxy-4-phenylthiazole derivatives, are identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory and allergic responses. These inhibitors are effective in both rat polymorphonuclear leukocytes and human whole blood, showing selective inhibition over other related enzymes (Kerdesky et al., 1991).

  • Antimicrobial and Cytotoxicity Studies : Metal (II) complexes of a Schiff base ligand related to this compound have been synthesized and tested for their antimicrobial and cytotoxic activities. These studies indicate moderate biological activity against certain pathogens and cancer cell lines (Karabasannavar et al., 2017).

  • Corrosion Inhibition : 4-Phenylthiazole derivatives, closely related to this compound, have been tested as corrosion inhibitors for stainless steel in acidic environments. These derivatives show effective inhibition properties and follow Temkin’s adsorption isotherm (Fouda & Ellithy, 2009).

  • Antibacterial Activities : Certain 2-Aryl-4,5-dihydrothiazole analogues have demonstrated significant antibacterial activities against various bacteria strains. The presence of certain substituents can enhance these activities (Tan et al., 2015).

  • Anticancer Agents : Compounds derived from 2-Phenylthiazole-4-carboxamide have shown potential as cytotoxic agents against various human cancer cell lines, including breast, colorectal, and colon cancer. The specific substitutions on these compounds affect their cytotoxicity (Aliabadi et al., 2010).

  • Spectroscopic and Anticancer Studies : New metal complexes involving 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide have been synthesized and characterized. These complexes show promising results in anticancer evaluations, particularly against human colon carcinoma cells (Rizk et al., 2021).

Properties

IUPAC Name

4-phenyl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIWLHNMLDJWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351385
Record name 2-Hydroxy-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3884-31-9
Record name 2-Hydroxy-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-phenylthiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 2-bromoacetophenone (5 g, 0.0251 mol), potassium thiocyanate (8.6 g, 0.088 mol) and potassium iodide (0.25 g, 0.0015 mol) in dry DMF (25 mL) was heated to 80° C. for 2 h. The reaction mixture was concentrated to dryness under reduced pressure and the residue was dissolved in glacial acetic acid (25 mL) and 50% aqueous H2SO4 was added to it. The reaction mixture was heated to 100° C. for 10 min. The reaction mixture was poured in ice water and the precipitate formed was filtered and dried under reduced pressure to get 4-phenylthiazol-2(3H)-one (3.3 g, yield 75%) as brown solid, which was carried through without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-phenyl-2-thiocyanato-ethanone (20 g, 113 mmol) in HOAc (100 mL) was added 50% aqueous H2SO4 (20 mL). The mixture was refluxed for 10 min. The mixture was poured into water. The solid formed was collected by filtration to give crude 4-phenyl-3H-thiazol-2-one (20 g) which was used for the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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